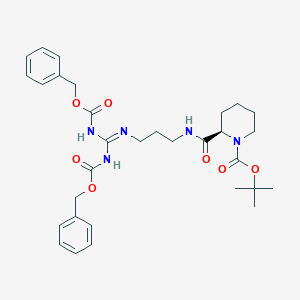
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a piperidine ring, a tert-butyl group, and multiple benzyloxycarbonyl groups. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the benzyloxycarbonyl groups. The final step involves the formation of the guanidino group, which is achieved through a series of reactions involving protecting groups and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions and protein modifications. Its guanidino group is particularly useful for investigating arginine-related pathways.
Industry: In industrial settings, the compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The guanidino group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, affecting their function. The compound may also interact with cell membranes, altering their properties and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butoxycarbonyl-L-arginine: This compound shares the guanidino group and tert-butyl group but lacks the piperidine ring.
Benzyloxycarbonyl-L-lysine: Similar in having benzyloxycarbonyl groups, but with a lysine backbone instead of piperidine.
N-tert-butoxycarbonyl-L-ornithine: Contains the tert-butyl group and a similar amino acid structure but differs in the side chain.
Uniqueness
(E)-tert-butyl 2-((3-(2,3-bis((benzyloxy)carbonyl)guanidino)propyl)carbamoyl)piperidine-1-carboxylate is unique due to its combination of a piperidine ring, multiple benzyloxycarbonyl groups, and a guanidino group. This combination of functional groups provides a versatile platform for various chemical modifications and applications, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C31H41N5O7 |
|---|---|
Poids moléculaire |
595.7 g/mol |
Nom IUPAC |
tert-butyl (2R)-2-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propylcarbamoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C31H41N5O7/c1-31(2,3)43-30(40)36-20-11-10-17-25(36)26(37)32-18-12-19-33-27(34-28(38)41-21-23-13-6-4-7-14-23)35-29(39)42-22-24-15-8-5-9-16-24/h4-9,13-16,25H,10-12,17-22H2,1-3H3,(H,32,37)(H2,33,34,35,38,39)/t25-/m1/s1 |
Clé InChI |
VSPMCHOGIJVNMU-RUZDIDTESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCCC[C@@H]1C(=O)NCCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1C(=O)NCCCN=C(NC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


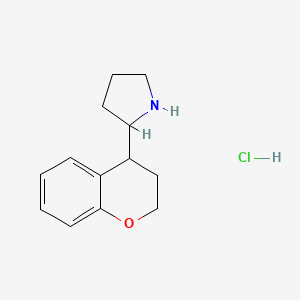
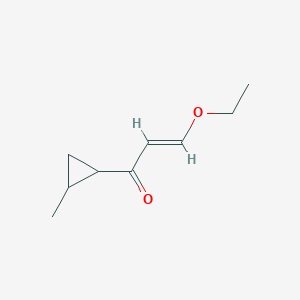
![Ethanol, 2-[[(2-fluoro-4-pyridinyl)methyl]methylamino]-](/img/structure/B13060965.png)
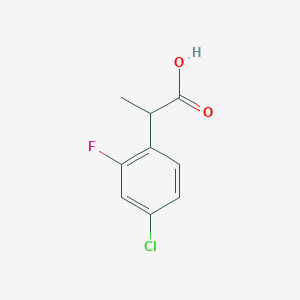
![(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B13060975.png)
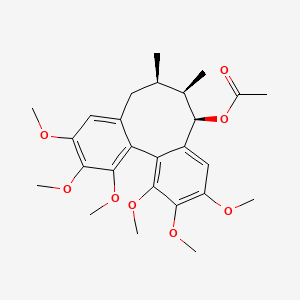
![2-{2-amino-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13060982.png)
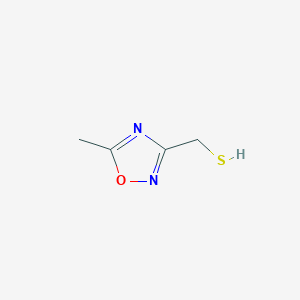
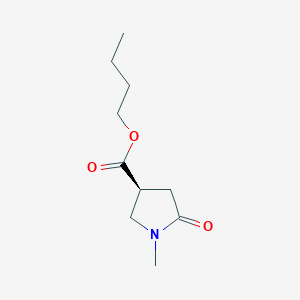
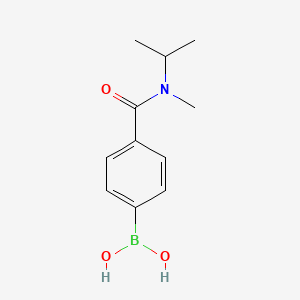
![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
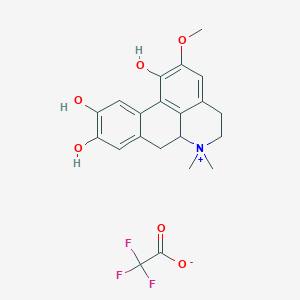
![3-hydroxy-1-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-one](/img/structure/B13061021.png)
![(6R)-6-ethyl-6H-furo[3,4-g][1]benzofuran-8-one](/img/structure/B13061022.png)
